MFCD18313980
Description
However, based on the methodologies and structural frameworks outlined in the referenced materials, we can infer that it belongs to a class of heterocyclic or organoboron compounds commonly used in pharmaceutical and materials research. Such compounds typically exhibit unique electronic properties, reactivity, and biological activity due to their aromatic or conjugated systems. For instance, compounds with MDL identifiers (e.g., MFCD11044885, MFCD13195646) in the evidence share structural motifs involving halogenated aromatic rings, nitrogen-containing heterocycles, or boronic acid derivatives, which are pivotal in catalysis, drug discovery, and organic synthesis .
If MFCD18313980 follows similar design principles, its molecular formula might resemble C₆H₅XₙYₘ (where X = halogen, Y = heteroatom) with a molecular weight ranging between 180–250 g/mol. Properties such as solubility, logP (lipophilicity), and bioavailability would align with analogs like CAS 918538-05-3 (MFCD11044885), which has a solubility of 0.24 mg/mL and a logP of 2.15 .
Properties
IUPAC Name |
methyl 2-fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)12-3-2-8(6-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGQAICILVMRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684481 | |
| Record name | Methyl 3,3'-difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-66-6 | |
| Record name | Methyl 3,3'-difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18313980 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
MFCD18313980 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
MFCD18313980 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which MFCD18313980 exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares hypothetical properties of MFCD18313980 with structurally or functionally related compounds from the evidence:
Structural and Functional Insights
Halogenated Heterocycles (e.g., CAS 918538-05-3) :
- Similarity : Both this compound and CAS 918538-05-3 likely feature chlorine-substituted nitrogen heterocycles, enhancing electrophilic reactivity and binding affinity in medicinal chemistry applications.
- Divergence : CAS 918538-05-3 includes a pyrrolotriazine core, while this compound may have a simpler pyridine or pyrazole backbone, affecting ring strain and metabolic stability .
Organoboron Compounds (e.g., CAS 1046861-20-4): Functional Contrast: Boronic acids (CAS 1046861-20-4) are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas halogenated analogs like this compound are more suited for nucleophilic aromatic substitution. Biological Impact: Boron-containing compounds exhibit unique enzyme inhibition profiles (e.g., proteasome inhibitors), whereas halogenated derivatives often target kinase pathways .
Brominated Aromatics (e.g., CAS 1761-61-1) :
- Reactivity : Bromine’s higher atomic radius compared to chlorine may render CAS 1761-61-1 more reactive in radical reactions, while this compound’s dichloro-substitution favors regioselective functionalization .
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